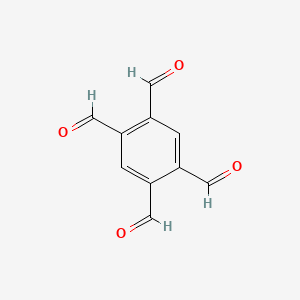![molecular formula C7H4BrNO2 B1339144 7-Bromobenzo[d]oxazol-2(3H)-one CAS No. 871367-14-5](/img/structure/B1339144.png)
7-Bromobenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromobenzo[d]oxazol-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one typically involves the bromination of benzo[d]oxazol-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromobenzo[d]oxazol-2(3H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield benzo[d]oxazole-2,3-dione.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-azidobenzo[d]oxazol-2(3H)-one, 7-thiocyanatobenzo[d]oxazol-2(3H)-one, or 7-methoxybenzo[d]oxazol-2(3H)-one.
Oxidation Products: Benzo[d]oxazole-2,3-dione.
Coupling Products: Various biaryl derivatives.
Scientific Research Applications
Chemistry: 7-Bromobenzo[d]oxazol-2(3H)-one is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound and its derivatives have shown promise in biological studies, including antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 7-Bromobenzo[d]oxazol-2(3H)-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Benzo[d]oxazol-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chlorobenzo[d]oxazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological interactions.
7-Fluorobenzo[d]oxazol-2(3H)-one:
Uniqueness: 7-Bromobenzo[d]oxazol-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
7-bromo-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTQHBZJSVUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468536 |
Source


|
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871367-14-5 |
Source


|
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)








